Cas no 1936366-09-4 (2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde)

2-{5-Azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde is a specialized heterocyclic compound featuring a spirocyclic amine core fused with a pyrimidine-carbaldehyde moiety. Its unique structural framework, combining a constrained spiro[2.4]heptane system with a reactive aldehyde group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s rigid spirocyclic architecture enhances stereochemical control, while the pyrimidine ring and aldehyde functionality provide versatile sites for further derivatization. This structure is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapeutics. Its well-defined reactivity and stability under standard conditions facilitate efficient incorporation into complex molecular scaffolds.
2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde structure
1936366-09-4 structure
Product Name:2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde
CAS No:1936366-09-4
MF:C11H13N3O
MW:203.240422010422
CID:5696551
PubChem ID:130916043
Update Time:2025-10-30

2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-725984
    • 1936366-09-4
    • 2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde
    • 5-Pyrimidinecarboxaldehyde, 2-(5-azaspiro[2.4]hept-5-yl)-
    • Inchi: 1S/C11H13N3O/c15-7-9-5-12-10(13-6-9)14-4-3-11(8-14)1-2-11/h5-7H,1-4,8H2
    • InChI Key: UFKWQZGPOURRMJ-UHFFFAOYSA-N
    • SMILES: O=CC1C=NC(=NC=1)N1CCC2(C1)CC2

Computed Properties

  • Exact Mass: 203.105862047g/mol
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.1Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 403.8±37.0 °C(Predicted)
  • pka: 2.27±0.42(Predicted)

2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725984-1.0g
2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde
1936366-09-4
1g
$0.0 2023-06-06

Additional information on 2-{5-azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde

2-{5-Azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde (CAS No. 1936366-09-4)

The compound 2-{5-Azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde, identified by the CAS number 1936366-09-4, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of 2-{5-Azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde is characterized by a spirocyclic framework, which combines a pyrimidine ring system with a 5-membered azaspiro ring. This structural arrangement imparts the molecule with unique electronic and steric properties, rendering it suitable for various applications in drug design and development.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Researchers have explored its ability to modulate key biological targets, such as protein kinases and other enzymes, which are implicated in various disease states including cancer, inflammation, and neurodegenerative disorders.

The synthesis of 2-{5-Azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The use of advanced catalytic methods and stereo-selective reactions has enabled the efficient construction of this complex molecule, facilitating its further exploration in preclinical studies.

In terms of pharmacological activity, this compound has demonstrated potent inhibitory effects against several enzyme targets, suggesting its potential as a lead compound for drug discovery programs. Moreover, its unique structure has been leveraged in the design of bioisosteres and analogs, further expanding its utility in medicinal chemistry.

The CAS number 1936366-09-4 serves as a unique identifier for this compound within chemical databases, enabling researchers to access detailed information about its properties, synthesis, and biological activity. This facilitates collaboration among scientists and accelerates the pace of discovery in related fields.

In conclusion, 2-{5-Azaspiro[2.4]heptan-5-yl}pyrimidine-5-carbaldehyde, with its distinctive molecular architecture and promising biological profile, represents an exciting avenue for future research in drug development and chemical biology.

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